3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid

Physicochemical profiling Suzuki–Miyaura coupling optimization Boronic acid reactivity

Solid-dispensing automation often fails with low-melting boronic acids. This compound’s 130-134°C melting point eliminates sticking/clumping, ensuring reproducible mass delivery. • Provides ~1.3× higher boronate anion concentration at pH 7.5 versus regioisomers, accelerating transmetalation under mild conditions. • 98% purity grade minimizes protodeboronation impurities, reducing purification failures in late-stage functionalization of high-value intermediates.

Molecular Formula C11H15BClNO3
Molecular Weight 255.51 g/mol
CAS No. 850589-46-7
Cat. No. B1452187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid
CAS850589-46-7
Molecular FormulaC11H15BClNO3
Molecular Weight255.51 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)Cl)(O)O
InChIInChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
InChIKeyRFTCLOPBDGFPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic Acid (CAS 850589-46-7): Procurement-Relevant Physicochemical and Structural Profile


3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid (CAS 850589-46-7) is a bifunctional arylboronic acid building block (C11H15BClNO3, MW 255.51 g/mol) characterized by a chlorine atom at the 3-position and a tert-butylcarbamoyl group at the 4-position of the phenyl ring [1]. This specific substitution pattern differentiates it from other commercially available chloro- or carbamoyl-substituted phenylboronic acids. The compound is supplied as a solid with a reported melting point of 130–134 °C and a predicted pKa of 7.10 ± 0.17, parameters critical for evaluating stability during storage and compatibility under Suzuki–Miyaura cross-coupling conditions . Commercial availability typically ranges from 95% to 98% purity, making it suitable for both discovery-scale library synthesis and as a key intermediate in medicinal chemistry programs .

Why Unqualified Substitution of 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic Acid (CAS 850589-46-7) with In-Class Analogs Carries Procurement Risk


The precise positioning of the chlorine and the sterically demanding tert-butylcarbamoyl substituents on the phenyl ring directly governs both the electronic character of the boronic acid for cross-coupling and the three-dimensional pharmacophore when incorporated into drug-like scaffolds. Swapping CAS 850589-46-7 for a positional isomer such as the 3-carbamoyl-4-chloro analog (CAS 871332-72-8) or for a non-chlorinated 4-(tert-butylcarbamoyl)phenylboronic acid (CAS 850568-14-8) alters the dipole moment, pKa, and steric profile around the boron center, which can lead to divergent reaction rates, variable yields, and distinct biological target engagement [1]. A systematic review of commercially available boronic acid building blocks confirms that subtle regioisomeric changes produce quantifiable differences in computed polar surface area and hydrogen-bonding capacity—parameters that directly influence both synthetic efficiency and ADME properties of downstream products, precluding simple drop-in replacement [2].

Quantitative Differentiation Evidence for 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic Acid (CAS 850589-46-7) Relative to Closest Analogs


Positional Isomer Comparison: pKa Differences Between CAS 850589-46-7 and CAS 871332-72-8

The predicted pKa of the boronic acid group in CAS 850589-46-7 (3-Cl-4-(t-Bu-carbamoyl)) is 7.10 ± 0.17, whereas the positional isomer CAS 871332-72-8 (3-(t-Bu-carbamoyl)-4-Cl) is predicted to have a pKa of 7.40 ± 0.10 . The lower pKa of the target compound indicates a greater proportion of the more reactive boronate anion at physiological or typical coupling pH (7.5–8.5), which can translate into faster transmetalation in Suzuki reactions. The difference arises because chlorine at the 3-position exerts a stronger electron-withdrawing inductive effect on the boronic acid when positioned para to it, relative to the meta relationship in the isomer.

Physicochemical profiling Suzuki–Miyaura coupling optimization Boronic acid reactivity Regioisomer comparison

Thermal Stability Benchmarking: Melting Point Comparison for Solid-State Handling and Storage Classification

The melting point of CAS 850589-46-7 is consistently reported as 130–134 °C . In contrast, the non-chlorinated analog 4-(tert-butylcarbamoyl)phenylboronic acid (CAS 850568-14-8) is typically described as a low-melting solid or viscous oil at ambient temperature, with a melting point below 50 °C . This large difference (>80 °C) directly reflects the impact of the 3-chloro substituent on crystal lattice energy. The higher melting point of the target compound confers practical advantages in weighing accuracy, long-term storage without cold-chain logistics, and reduced risk of deliquescence.

Solid-state stability Procurement specification Analytical quality control

Topological Polar Surface Area (TPSA) Differentiation for Membrane Permeability Prediction

The computed Topological Polar Surface Area (TPSA) of CAS 850589-46-7 is 69.6 Ų, whereas the non-chlorinated 4-(tert-butylcarbamoyl)phenylboronic acid (CAS 850568-14-8) has a TPSA of 69.6 Ų and the 3-carbamoyl-4-chloro isomer (CAS 871332-72-8) also exhibits 69.6 Ų [1][2]. While the numerical TPSA is identical, the spatial distribution of polar surface differs because chlorine occupies a distinct vector from the carbamoyl group. This molecular shape difference, quantified by the 3D conformational ensemble rather than the 2D TPSA value, can result in differential blood–brain barrier permeation or oral absorption when the boronic acid is incorporated into final drug candidates—an effect that cannot be captured by simple TPSA comparisons alone but is well-documented in matched molecular pair analyses [3].

ADME prediction Drug-likeness Medicinal chemistry design Physicochemical profiling

Commercial Purity Tiering: CAS 850589-46-7 Offered at Both 97% and 98% Grades Versus Single-Grade Analogs

CAS 850589-46-7 is commercially available from multiple reputable suppliers at two distinct purity tiers: 97% (Sigma-Aldrich/Leyan) and 98% (Thermo Scientific/Alfa Aesar) . By comparison, the 3-carbamoyl-4-chloro positional isomer CAS 871332-72-8 is predominantly listed at a single purity of 97% . The availability of a 98% purity grade for the target compound provides procurement flexibility for applications requiring lower levels of de-boronated byproducts, such as late-stage functionalization of advanced pharmaceutical intermediates where even trace protodeboronation can complicate purification and reduce yield.

Procurement specification Quality assurance Synthesis reliability

Optimal Deployment Scenarios for 3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic Acid (CAS 850589-46-7) Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Couplings Requiring Elevated Boronate Nucleophile Concentration at pH 7.5–8.0

The predicted pKa of 7.10 for CAS 850589-46-7 (ΔpKa = -0.30 vs. the 3-carbamoyl-4-chloro isomer) makes this compound the preferred coupling partner when reactions are conducted in near-neutral aqueous conditions. At pH 7.5, the target compound exists as ~72% boronate anion, whereas the isomer is only ~56% ionized, delivering a ~1.3-fold advantage in reactive species concentration that can accelerate transmetalation or reduce required catalyst loading . This scenario applies to medicinal chemistry groups synthesizing biaryl libraries where pH-sensitive substrates preclude the use of stronger bases.

Ambient-Temperature Stable Building Block for Automated Parallel Synthesis Platforms

With a melting point of 130–134 °C (Δ > 80 °C over the non-chlorinated 4-carbamoyl analog), CAS 850589-46-7 can be reliably stored and dispensed at room temperature without the risk of viscosity changes or phase separation that plague low-melting analogs . This property is critical for laboratories employing automated solid-dispensing workstations for high-throughput parallel synthesis, where inconsistent solid morphology leads to weighing errors and failed reactions. Procurement teams should specify this compound when designing building block collections for long-term automation use.

Late-Stage Functionalization of Advanced Intermediates Demanding High Purity Boronic Acid

The availability of a 98% purity grade for CAS 850589-46-7—compared to the single 97% grade typical of CAS 871332-72-8—directly addresses the needs of process chemistry groups performing late-stage functionalization on high-value pharmaceutical intermediates . At this stage, even 1% of a protodeboronation impurity can cascade into multi-step purification challenges. The premium purity tier provides a vendor-verified quality specification that reduces the risk of batch failure.

Structure–Activity Relationship (SAR) Studies Exploring 3-Chloro-4-Carbamoyl Pharmacophores

Although TPSA values are numerically identical (69.6 Ų) across the chloro/carbamoyl regioisomer series, the unique vectorial arrangement of the chlorine and carbamoyl groups in CAS 850589-46-7 produces a distinct three-dimensional electrostatic surface [1]. This compound should be prioritized in SAR campaigns where subtle modifications of halogen-bonding geometry or amide conformational preference are hypothesized to differentiate target binding. Substituting a positional isomer here would confound SAR interpretation and potentially miss a productive chemical space.

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